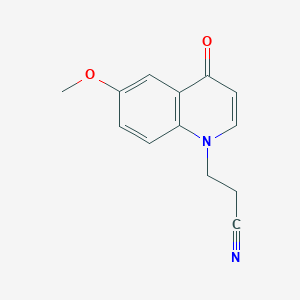
3-(6-甲氧基-4-氧代喹啉-1(4H)-基)丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including anti-HIV and antimicrobial properties. The compound is structurally related to the compounds studied in the provided papers, which focus on the synthesis and biological activity of novel quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions that may include the formation of intermediates, selective nucleophilic attacks, and the use of various reagents and catalysts. For instance, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline involved a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of a related compound, which was prepared from a quinazolinyl acetate in three steps . This suggests that the synthesis of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile could also involve similar strategies, such as the use of halogenated compounds and nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallography is often used to determine the crystal structure, as seen in the study of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which crystallized as an ethyl acetate complex. The crystallographic analysis revealed that the compound belongs to the orthorhombic system with specific space group parameters . Such detailed structural information is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The presence of methoxy, amino, and halogen groups can lead to reactions such as hydrogen bonding, which was observed in the crystal structure of the synthesized quinazoline derivative . These interactions can significantly affect the biological activity and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion in biological systems. The crystallographic data provide insights into the molecular packing and potential intermolecular interactions, which can influence these properties .
科学研究应用
结构和计算特征
与“3-(6-甲氧基-4-氧代喹啉-1(4H)-基)丙腈”结构相关的化合物研究强调了它们的结构和计算方面的意义。例如,对高极性喹啉-2(1H)-亚甲基衍生物的研究揭示了对不同互变异构体结构的平衡偏好的见解,突出了共轭和分子内氢键对分子几何和电子性质的影响。这些发现对设计具有特定光学、电子和化学行为的化合物具有重要意义 (Nesterov 等,2013)。
荧光团和标记试剂
“3-(6-甲氧基-4-氧代喹啉-1(4H)-基)丙腈”衍生物在新型荧光团和荧光标记试剂的开发中具有应用。这些化合物在很宽的 pH 范围内表现出强荧光,使其可用于生物医学分析和成像。它们对光和热的稳定性进一步增强了它们在灵敏分析方法中的适用性 (Hirano 等,2004)。
晶体学和介电性质
对“3-(6-甲氧基-4-氧代喹啉-1(4H)-基)丙腈”衍生物的分子和晶体结构的研究提供了有关其物理性质的宝贵信息。例如,对 6-甲氧基-8-硝基-5(1H)-喹啉的研究揭示了其正交晶系、氢键和短 C-N 距离的详细信息,这些信息对于理解材料的介电性质至关重要 (Sax 等,1969)。
反应机理和合成路线
对涉及“3-(6-甲氧基-4-氧代喹啉-1(4H)-基)丙腈”衍生物的反应机理的研究为合成新型化合物提供了见解。研究表明,这些衍生物在各种条件下发生转化,产生具有在药物开发和材料科学中潜在应用的新结构 (Okamoto & Takahashi,1971)。
抗白血病活性和镇痛特性
“3-(6-甲氧基-4-氧代喹啉-1(4H)-基)丙腈”的一些衍生物已对其生物活性进行了评估,包括抗白血病和镇痛作用。这些化合物的修饰可以导致显着的生物活性,证明了它们在治疗应用中的潜力 (Anderson 等,1988)。
属性
IUPAC Name |
3-(6-methoxy-4-oxoquinolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-10-3-4-12-11(9-10)13(16)5-8-15(12)7-2-6-14/h3-5,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMIVORYZTTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)
![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)
![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)
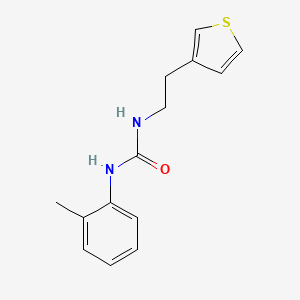
![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)
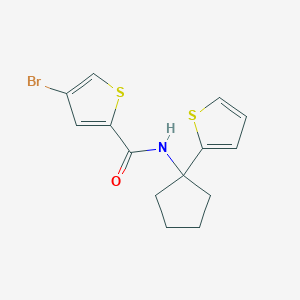

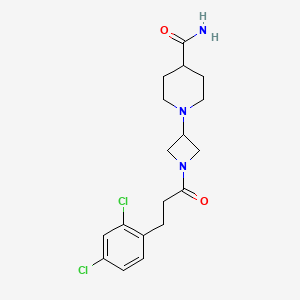
![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)
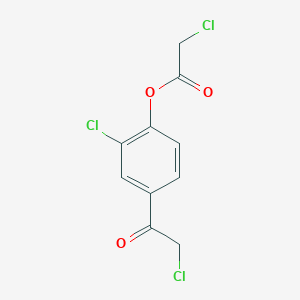
![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)
![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)